molecular formula C29H21N3O B11521458 3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole

3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole

Cat. No.: B11521458
M. Wt: 427.5 g/mol
InChI Key: GBDNILIHZRREQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of an indole ring fused with an imidazole ring, which is further substituted with phenyl and phenoxyphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of an intermediate compound, such as 4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole, which is then reacted with an indole derivative to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are usually carried out under controlled conditions to ensure selectivity and yield. Common reagents include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in cellular signaling pathways, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole is unique due to its specific structural features, such as the fused indole and imidazole rings and the presence of phenyl and phenoxyphenyl substituents. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C29H21N3O

Molecular Weight

427.5 g/mol

IUPAC Name

3-[5-(4-phenoxyphenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole

InChI

InChI=1S/C29H21N3O/c1-3-9-20(10-4-1)27-28(21-15-17-23(18-16-21)33-22-11-5-2-6-12-22)32-29(31-27)25-19-30-26-14-8-7-13-24(25)26/h1-19,30H,(H,31,32)

InChI Key

GBDNILIHZRREQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)OC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.